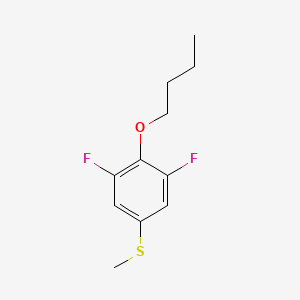

4-n-Butoxy-3,5-difluorophenyl methyl sulfide

説明

4-n-Butoxy-3,5-difluorophenyl methyl sulfide is a fluorinated aromatic sulfide characterized by a methylthio (-SCH₃) group and a linear n-butoxy (-O-C₄H₉) substituent at the 4-position of a 3,5-difluorophenyl ring.

特性

IUPAC Name |

2-butoxy-1,3-difluoro-5-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2OS/c1-3-4-5-14-11-9(12)6-8(15-2)7-10(11)13/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBSMILNWCZUMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1F)SC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butoxy-3,5-difluorophenyl methyl sulfide typically involves the reaction of 4-n-butoxy-3,5-difluorophenol with a suitable methyl sulfide reagent under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction, and the process may be carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .

化学反応の分析

Types of Reactions

4-n-Butoxy-3,5-difluorophenyl methyl sulfide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: Nucleophilic substitution reactions can replace the butoxy or difluorophenyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl methyl sulfides .

科学的研究の応用

4-n-Butoxy-3,5-difluorophenyl methyl sulfide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-n-Butoxy-3,5-difluorophenyl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. These interactions can influence various biological processes and pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations: Alkoxy vs. Bromo Groups

The primary structural analogs of 4-n-butoxy-3,5-difluorophenyl methyl sulfide include halogenated and alkoxy-substituted phenyl methyl sulfides. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on formula.

Key Findings:

- Alkoxy vs. Bromo Substituents: The n-butoxy group in the target compound confers greater solubility in nonpolar solvents compared to brominated analogs (e.g., CAS 1803715-70-9), which exhibit higher molecular weights and reactivity in Suzuki-Miyaura couplings .

- Branching Effects : The branched isobutoxy analog (CAS 1443304-90-2) shows reduced crystallinity due to steric hindrance, whereas the linear n-butoxy derivative likely has a higher melting point and ordered packing .

- Fluorine Positioning: All compounds share 3,5-difluoro substitution, which enhances metabolic stability in pharmaceutical contexts compared to mono-fluoro analogs.

Chromatographic and Spectroscopic Comparisons

- HPLC Retention : Brominated derivatives (e.g., CAS 1803715-70-9) exhibit longer retention times (~1.64 minutes under SQD-FA05 conditions) compared to alkoxy-substituted compounds due to increased hydrophobicity .

- Mass Spectrometry : The molecular ion [M+H]+ for alkoxy derivatives (e.g., m/z 294 for related compounds) aligns with lower molecular weights relative to brominated analogs (m/z 554 for a bromo-difluorophenyl carboxamide) .

生物活性

4-n-Butoxy-3,5-difluorophenyl methyl sulfide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 4-n-Butoxy-3,5-difluorophenyl methyl sulfide can be described as follows:

- Molecular Formula : C12H14F2OS

- Molecular Weight : 256.30 g/mol

- Structure : The compound features a difluorophenyl ring substituted with a butoxy group and a methyl sulfide moiety.

Research indicates that the biological activity of 4-n-Butoxy-3,5-difluorophenyl methyl sulfide may involve several mechanisms:

- Interaction with Cellular Targets : The compound has shown potential in interacting with various cellular targets, which may include enzymes and receptors involved in cancer progression and inflammation.

- Induction of Apoptosis : Studies have suggested that it can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential (MMP) .

- Antimicrobial Activity : Preliminary investigations have indicated that this compound may possess antimicrobial properties against certain bacterial strains, although further studies are necessary to confirm these effects.

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxic effects of 4-n-Butoxy-3,5-difluorophenyl methyl sulfide against various cancer cell lines. The following table summarizes key findings from these assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 (Colorectal) | 16.63 ± 0.27 | Induction of apoptosis via ROS generation |

| MDA-MB-231 (Breast) | TBD | TBD |

| LNCaP (Prostate) | TBD | TBD |

Note: TBD = To Be Determined; further studies are needed for these cell lines.

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against various bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | TBD |

| Staphylococcus aureus | TBD |

| Klebsiella pneumoniae | TBD |

Case Studies

Several case studies have highlighted the potential therapeutic applications of 4-n-Butoxy-3,5-difluorophenyl methyl sulfide:

- Cancer Treatment : In a study involving Caco-2 cells, treatment with the compound resulted in significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin and etoposide . The compound's ability to induce apoptosis suggests it could be a candidate for further development as an anticancer agent.

- Antimicrobial Research : Initial findings indicate that this compound may inhibit the growth of pathogenic bacteria, making it a potential candidate for developing new antibiotics . However, further investigation is required to establish its efficacy and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。